m-PEG8-C10-phosphonic acid

Description

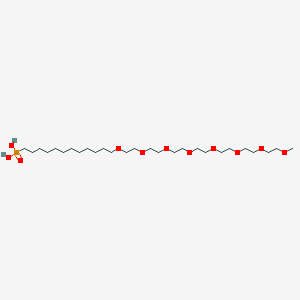

Structure

2D Structure

Propriétés

IUPAC Name |

12-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H57O11P/c1-31-13-14-33-17-18-35-21-22-37-25-26-38-24-23-36-20-19-34-16-15-32-12-10-8-6-4-2-3-5-7-9-11-27-39(28,29)30/h2-27H2,1H3,(H2,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBISXIRWIJPLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCCCCCCCCCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H57O11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of m-PEG8-C10-phosphonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of m-PEG8-C10-phosphonic acid, a bifunctional molecule of significant interest in the field of drug delivery and development. This molecule incorporates a monodisperse polyethylene glycol (PEG) chain (n=8), a C10 alkyl spacer, and a terminal phosphonic acid group. This unique combination of a hydrophilic PEG chain and a strongly binding phosphonic acid headgroup makes it an ideal linker for various bioconjugation applications, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and for the surface modification of nanoparticles. This document details a plausible synthetic route, comprehensive characterization methodologies, and presents relevant data in a clear, structured format to aid researchers in their drug development endeavors.

Introduction

This compound, with the chemical name (2,5,8,11,14,17,20,23-octaoxapentatriacontan-35-yl)phosphonic acid, is a heterobifunctional linker.[1] The methoxy-terminated PEG8 moiety imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of conjugated molecules. The C10 alkyl chain provides a hydrophobic spacer, and the terminal phosphonic acid group serves as a strong anchor for binding to various surfaces, including metal oxides, or for further chemical modification.

One of the primary applications of this compound is in the synthesis of PROTACs.[1][2][3] PROTACs are novel therapeutic modalities that function by inducing the degradation of specific target proteins within the cell. They consist of two ligands connected by a linker; one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase. The linker plays a crucial role in optimizing the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent proteasomal degradation. The length and composition of the PEG-based linker, such as in this compound, are critical parameters that can be tuned to achieve optimal degradation efficacy.

Synthesis of this compound

A plausible and widely utilized synthetic strategy for preparing PEGylated alkyl phosphonic acids involves a two-step process: the Michaelis-Arbuzov reaction to form a phosphonate ester, followed by hydrolysis to yield the desired phosphonic acid.

Proposed Synthetic Workflow

The synthesis commences with a commercially available bromo-terminated m-PEG8-C10 precursor. This precursor undergoes a Michaelis-Arbuzov reaction with a trialkyl phosphite, such as triethyl phosphite, to yield the corresponding diethyl phosphonate ester. The final step is the hydrolysis of the phosphonate ester to the phosphonic acid, which can be achieved under acidic conditions.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl (2,5,8,11,14,17,20,23-octaoxapentatriacontan-35-yl)phosphonate (Michaelis-Arbuzov Reaction)

-

Materials:

-

1-(10-Bromodecyl)-2,5,8,11,14,17,20,23-octaoxapentacosane (m-PEG8-C10-Br)

-

Triethyl phosphite

-

Anhydrous toluene (or neat reaction)

-

-

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), combine m-PEG8-C10-Br (1 equivalent) and an excess of triethyl phosphite (e.g., 3-5 equivalents). The reaction can be run neat or in a high-boiling solvent like toluene.

-

Heat the reaction mixture to reflux (typically 120-160 °C) and maintain for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess triethyl phosphite and any solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane or chloroform to afford the pure diethyl phosphonate ester.

-

Step 2: Synthesis of (2,5,8,11,14,17,20,23-octaoxapentatriacontan-35-yl)phosphonic acid (Acid Hydrolysis)

-

Materials:

-

Diethyl (2,5,8,11,14,17,20,23-octaoxapentatriacontan-35-yl)phosphonate

-

Concentrated hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve the diethyl phosphonate ester (1 equivalent) in concentrated hydrochloric acid (e.g., 12 M).

-

Heat the mixture to reflux (typically around 110 °C) for 6-12 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the water and excess HCl by distillation under reduced pressure. Traces of water can be removed by azeotropic distillation with toluene.

-

The resulting crude phosphonic acid can be further purified by recrystallization or by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of the target molecule.

-

1H NMR: This technique is used to confirm the presence of the PEG chain, the alkyl spacer, and the terminal methoxy group. The characteristic broad signal of the PEG ethylene glycol units is expected around 3.6 ppm. Signals corresponding to the C10 alkyl chain will appear in the upfield region (around 1.2-1.8 ppm). The methoxy group should appear as a singlet at approximately 3.3 ppm.

-

31P NMR: Phosphorus-31 NMR is crucial for confirming the formation of the phosphonic acid. The chemical shift of the phosphorus atom is highly sensitive to its chemical environment. A single peak in the 31P NMR spectrum confirms the presence of the phosphonate group. The chemical shift for alkyl phosphonic acids typically falls in the range of +20 to +40 ppm.

-

13C NMR: Carbon-13 NMR can be used to further confirm the carbon backbone of the molecule, with characteristic peaks for the PEG repeating units, the alkyl chain, and the terminal methoxy group.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), should be used to confirm the molecular weight of the synthesized compound. This provides a definitive confirmation of the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the final product. Reverse-phase HPLC (RP-HPLC) is a common method for the purification and analysis of PEGylated compounds. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), often with an additive like trifluoroacetic acid (TFA) or formic acid, is typically employed.

Data Presentation

The following tables summarize the key physicochemical properties and expected analytical data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2093153-86-5 | [1] |

| Molecular Formula | C27H57O11P | [1] |

| Molecular Weight | 588.71 g/mol | [1] |

| Appearance | Solid Powder | [1] |

| Purity | ≥98% (typical) | [1] |

| Solubility | Soluble in DMSO | [1] |

Table 2: Expected Analytical Characterization Data

| Technique | Expected Results |

| 1H NMR | δ ~3.6 ppm (br s, OCH2CH2O), δ ~3.3 ppm (s, OCH3), δ 1.2-1.8 ppm (m, alkyl CH2) |

| 31P NMR | δ ~20-40 ppm (s) |

| HRMS (ESI) | [M+H]+ or [M-H]- corresponding to C27H57O11P |

| RP-HPLC | Single major peak indicating high purity |

Applications in Drug Development

The unique properties of this compound make it a valuable tool in several areas of drug development:

-

PROTACs: As a linker, it provides the necessary spacing and flexibility for the formation of a productive ternary complex, leading to efficient protein degradation. The PEG chain can enhance the solubility and cell permeability of the PROTAC molecule.

-

Nanoparticle Surface Functionalization: The phosphonic acid group has a high affinity for metal oxide surfaces, making it an excellent anchoring group for the PEGylation of nanoparticles used in drug delivery and imaging. The PEG layer provides a "stealth" effect, reducing opsonization and prolonging circulation time in the body.

-

Bioconjugation: The phosphonic acid can be further functionalized to conjugate with other biomolecules, such as peptides, antibodies, or small molecule drugs, to create targeted therapeutic agents.

Conclusion

This technical guide has outlined the synthesis and characterization of this compound. The proposed two-step synthetic route, involving a Michaelis-Arbuzov reaction followed by acid hydrolysis, is a robust and scalable method for its preparation. The detailed characterization protocols using NMR, MS, and HPLC will ensure the quality and purity of the final product. The versatile nature of this molecule makes it a valuable asset for researchers and scientists in the ongoing development of novel therapeutics and drug delivery systems.

Signaling Pathways and Logical Relationships

The primary role of this compound in a biological context is as a component of a larger molecule, such as a PROTAC. The following diagram illustrates the logical relationship in the PROTAC-mediated protein degradation pathway.

Caption: Logical flow of PROTAC-induced protein degradation.

References

Determining the Solubility of m-PEG8-C10-phosphonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of m-PEG8-C10-phosphonic acid, an amphiphilic molecule with relevance in drug delivery and material science. Due to the absence of publicly available, specific solubility data for this compound, this document focuses on established experimental protocols and best practices for generating reliable and reproducible solubility profiles.

Understanding the Solubility of Amphiphilic Compounds

This compound possesses a hydrophilic methoxy-polyethylene glycol (m-PEG) chain and a lipophilic decyl (C10) phosphonic acid group. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's polarity, pH, and ionic strength. The phosphonic acid moiety allows for pH-dependent charge, which will influence its interaction with protic solvents. Methoxy PEG derivatives are generally soluble in water and most polar organic solvents.

Quantitative Solubility Data Summary

| Solvent/Aqueous Buffer | Temperature (°C) | Method Used | Solubility (mg/mL) | Observations |

| Deionized Water | 25 | Shake-Flask | ||

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Shake-Flask | ||

| Acetate Buffer pH 4.5 | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Methanol | 25 | Shake-Flask | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||

| Chloroform | 25 | Shake-Flask | ||

| 1-Octanol | 25 | Shake-Flask |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in early-stage drug discovery and formulation development.[1][2] The two primary methods for solubility assessment are the determination of thermodynamic (equilibrium) solubility and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the most reliable and "gold standard" technique for determining equilibrium solubility.[3][4] This method measures the concentration of a saturated solution of a compound in a specific solvent at equilibrium.

Detailed Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial). The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: The container is then agitated at a constant temperature for a prolonged period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[2][5] This can be done using a shaker bath or rotator.

-

Phase Separation: After equilibration, the suspension is allowed to stand, followed by centrifugation or filtration to separate the undissolved solid from the saturated solution. A 0.45 µm membrane filter is commonly used.[5]

-

Quantification: The concentration of this compound in the clear, saturated supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2]

-

pH Measurement: For aqueous solutions, the pH of the saturated solution should be measured and reported, as it can influence the solubility of ionizable compounds.[4]

Shake-Flask Experimental Workflow

Kinetic Solubility: High-Throughput Nephelometry

Kinetic solubility is a measure of the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO). This method is faster than the shake-flask method and is well-suited for screening the solubility of many compounds in the early stages of drug discovery.[1][2] Nephelometry, which measures light scattering from suspended particles, is a common technique for determining kinetic solubility.[6][7][8]

Detailed Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing organic solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilution: Serially dilute the stock solution in the same organic solvent.

-

Addition to Aqueous Buffer: Add the serially diluted compound solutions to an aqueous buffer in a multi-well plate format (e.g., 96- or 384-well plates). This sudden change in solvent environment can induce precipitation of poorly soluble compounds.

-

Incubation and Measurement: The plate is incubated for a defined period (e.g., 1-2 hours) at a controlled temperature. A laser is then passed through each well, and the forward scattered light is measured by a nephelometer.[6]

-

Data Analysis: The amount of scattered light is proportional to the amount of precipitate. The kinetic solubility is determined as the concentration at which a significant increase in light scattering (turbidity) is observed compared to the background.[6][7]

Nephelometry Experimental Workflow

Logical Framework for Solubility Assessment

The choice of solubility assay depends on the stage of research and the intended application. The following diagram illustrates a logical approach to assessing the solubility of a novel compound like this compound.

Solubility Assessment Strategy

Conclusion

Determining the solubility of this compound is fundamental to its application in research and development. While specific data is not currently published, this guide provides the necessary framework for researchers to generate high-quality, reliable solubility data. For early-stage, high-throughput needs, kinetic solubility determination via nephelometry is recommended. For formulation development and other late-stage applications requiring precise data, the shake-flask method for thermodynamic solubility is the preferred approach. A comprehensive solubility profile across a range of relevant solvents and pH conditions will be invaluable for the successful application of this promising molecule.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. A thorough analysis of the effect of surfactant/s on the solubility and pharmacokinetics of (S)-zaltoprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 8. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Surface Binding Mechanism of m-PEG8-C10-phosphonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the surface binding mechanism of m-PEG8-C10-phosphonic acid, a heterobifunctional molecule increasingly utilized in biomedical and drug delivery applications. The document elucidates the fundamental principles governing the interaction of the phosphonic acid headgroup with various metal oxide surfaces. Detailed experimental protocols for the formation and characterization of self-assembled monolayers (SAMs) are presented, alongside quantitative data derived from key analytical techniques. Visual diagrams generated using Graphviz are included to illustrate the binding mechanism and experimental workflows, offering a clear and concise reference for researchers in the field.

Introduction

This compound is a molecule of significant interest in surface science and bio-interfacial engineering. Its structure comprises a methoxy-terminated polyethylene glycol (PEG) chain of eight repeating units, a ten-carbon alkyl spacer (C10), and a terminal phosphonic acid group. This unique architecture imparts amphiphilic properties and enables the functionalization of a wide range of materials. The phosphonic acid moiety serves as a robust anchor to metal oxide surfaces, while the hydrophilic and biocompatible PEG chain extends into the surrounding environment, providing a stealth layer that can reduce non-specific protein adsorption and improve in vivo stability. Understanding the mechanism of surface binding is critical for the rational design and fabrication of advanced drug delivery systems, biosensors, and biocompatible coatings.

Core Principles of Phosphonic Acid Surface Binding

The binding of phosphonic acids to metal oxide surfaces is a complex process governed by several factors, including the nature of the substrate, the pH of the deposition solution, and the structure of the phosphonic acid molecule itself. The primary interaction occurs between the phosphonic acid headgroup (-PO(OH)₂) and the hydroxylated metal oxide surface.

The initial step involves the physisorption of the phosphonic acid molecule onto the surface, driven by hydrogen bonding between the P-OH groups and the surface hydroxyls (M-OH). This is followed by a condensation reaction, leading to the formation of strong, covalent or iono-covalent P-O-M bonds and the release of water molecules. This process results in the formation of a highly stable, self-assembled monolayer (SAM).

Binding Modes

Phosphonic acids can adopt several binding configurations on a metal oxide surface, influencing the packing density and orientation of the resulting monolayer. The primary binding modes are:

-

Monodentate: One oxygen atom of the phosphonate group binds to a single metal atom on the surface.

-

Bidentate: Two oxygen atoms of the phosphonate group bind to either one (chelating) or two (bridging) metal atoms.

-

Tridentate: All three oxygen atoms of the deprotonated phosphonate group bind to the surface.

The prevalence of each binding mode is influenced by the surface chemistry, steric hindrance from neighboring molecules, and the degree of deprotonation of the phosphonic acid. Thermal annealing after deposition can promote the formation of more stable, multidentate linkages.

Quantitative Data on Surface Binding

The formation and properties of this compound monolayers can be quantified using various surface-sensitive techniques. The following tables summarize typical quantitative data obtained for phosphonic acid and PEGylated phosphonic acid SAMs on common metal oxide substrates. Note that specific values for this compound may vary and the data presented here are illustrative based on studies of similar molecules.

Table 1: X-ray Photoelectron Spectroscopy (XPS) Binding Energies

XPS is a powerful technique to confirm the chemical binding of phosphonic acids to a surface. The binding energies of the P 2p and O 1s core levels are indicative of the chemical state and bonding environment.

| Substrate | Molecule | P 2p Binding Energy (eV) | O 1s Binding Energy (eV) | Reference |

| TiO₂ | Alkylphosphonic Acid | 133.5 - 134.5 | ~531.5 (P-O-Ti), ~532.8 (P=O/P-OH) | [1][2] |

| Al₂O₃ | Alkylphosphonic Acid | 133.4 - 134.2 | ~531.2 (P-O-Al), ~532.5 (P=O/P-OH) | [1] |

| Fe₂O₃/Fe₃O₄ | PEG-Phosphonic Acid | ~133.3 | ~531.0 (P-O-Fe) | [3] |

| Stainless Steel | Alkylphosphonic Acid | ~134.0 | N/A |

Table 2: Ellipsometry and Contact Angle Measurements

Ellipsometry provides information on the thickness of the formed monolayer, while contact angle goniometry assesses the surface hydrophilicity/hydrophobicity, which is altered upon SAM formation.

| Substrate | Molecule | Monolayer Thickness (nm) | Water Contact Angle (°) | Reference |

| TiO₂ | Alkylphosphonic Acid | 1.5 - 2.5 | 105 - 115 | [4] |

| Si/SiO₂ | Alkylphosphonic Acid | 1.8 - 2.6 | 100 - 110 | [5][6] |

| Al₂O₃ | Alkylphosphonic Acid | 1.7 - 2.4 | 108 - 112 | [7] |

| Metal Oxides | PEG-Phosphonic Acid | 2.0 - 5.0 (depends on PEG length) | 30 - 60 | [8] |

Experimental Protocols

This section provides detailed methodologies for the formation and characterization of this compound SAMs on a model substrate, such as titanium dioxide (TiO₂).

Substrate Preparation

-

Cleaning: Sonicate TiO₂-coated substrates sequentially in acetone, ethanol, and deionized water for 15 minutes each.

-

Drying: Dry the substrates under a stream of high-purity nitrogen gas.

-

Hydroxylation: Treat the substrates with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to generate a high density of surface hydroxyl groups. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

-

Rinsing and Final Drying: Thoroughly rinse the substrates with deionized water and dry again under a nitrogen stream.

Self-Assembled Monolayer (SAM) Formation

Solution Deposition Method:

-

Solution Preparation: Prepare a 1 mM solution of this compound in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Immersion: Immerse the cleaned and hydroxylated substrates in the phosphonic acid solution for 24 hours at room temperature.

-

Rinsing: After immersion, rinse the substrates thoroughly with the same solvent to remove any physisorbed molecules.

-

Annealing (Optional but Recommended): Anneal the coated substrates at 120-150°C for 1-2 hours to promote covalent bond formation and improve monolayer stability.[4]

-

Final Rinse and Dry: Perform a final rinse with the solvent and dry the substrates under nitrogen.

Surface Characterization

-

X-ray Photoelectron Spectroscopy (XPS):

-

Mount the sample on the XPS sample holder.

-

Acquire a survey spectrum to identify the elements present on the surface.

-

Perform high-resolution scans of the P 2p, C 1s, O 1s, and the substrate-specific core level regions.

-

Calibrate the binding energy scale using the adventitious C 1s peak at 284.8 eV.

-

Analyze the peak positions and areas to determine the chemical states and elemental composition of the surface.

-

-

Contact Angle Goniometry:

-

Place the substrate on the goniometer stage.

-

Dispense a 2-5 µL droplet of deionized water onto the surface.

-

Capture an image of the droplet and use software to measure the static contact angle at the three-phase contact line.

-

Perform measurements at multiple locations on the surface to ensure homogeneity.

-

-

Atomic Force Microscopy (AFM):

-

Mount the sample on the AFM stage.

-

Engage the AFM tip with the surface in tapping mode.

-

Scan a representative area of the surface to obtain topographical images.

-

Analyze the images for surface morphology, roughness, and the presence of a uniform monolayer. Nanografting or nanoshaving techniques can be employed to create defects and measure the monolayer thickness.[9]

-

Signaling Pathways and Biological Interactions

While the primary focus of this guide is the mechanism of surface binding, it is important to note the biological implications of surfaces modified with this compound. In the context of drug delivery, particularly with Proteolysis Targeting Chimeras (PROTACs), the PEG linker plays a crucial role in the formation of a ternary complex between the target protein, the E3 ligase, and the PROTAC molecule. The length and flexibility of the PEG chain can significantly impact the efficiency of this induced proximity, thereby influencing the subsequent ubiquitination and degradation of the target protein.

Conclusion

This compound offers a versatile and robust platform for the surface modification of a wide array of materials. The strong and stable binding of the phosphonic acid headgroup to metal oxide surfaces, coupled with the beneficial properties of the PEG chain, makes it an ideal candidate for applications in drug delivery, biomaterials, and biosensing. This technical guide has provided a detailed overview of the binding mechanism, quantitative characterization data, and experimental protocols to aid researchers in the effective utilization of this promising molecule. Further research into the specific binding kinetics and thermodynamics of this compound on various substrates will continue to advance its application in cutting-edge technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Multi-phosphonic acid poly(ethylene glycol) coated iron oxide | Sci. Publication [specificpolymers.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. princeton.edu [princeton.edu]

- 7. Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Atomic force microscopy (AFM)-based nanografting for the study of self-assembled monolayer formation of organophosphonic acids on Al2O3 single-crystal surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Self-Assembly of m-PEG8-C10-Phosphonic Acid Monolayers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and characterization of self-assembled monolayers (SAMs) of m-PEG8-C10-phosphonic acid. This molecule, featuring a phosphonic acid headgroup for strong anchoring to metal oxide surfaces, a C10 alkyl chain spacer, and an eight-unit polyethylene glycol (PEG) chain, is of significant interest for the development of advanced biomaterials and drug delivery systems. The PEG moiety imparts protein resistance and biocompatibility, crucial for applications in the biological environment.

Introduction to Self-Assembled Monolayers (SAMs)

Self-assembled monolayers are highly ordered molecular films that spontaneously form on a substrate. The formation of phosphonic acid-based SAMs on metal oxide surfaces is a robust method for surface functionalization.[1] The phosphonic acid headgroup forms strong covalent or coordination bonds with surface hydroxyl groups present on materials like titanium dioxide (TiO₂), silicon dioxide (SiO₂), and aluminum oxide (Al₂O₃), resulting in a durable and stable coating.[2][3][4] The alkyl chain spacer contributes to the packing and ordering of the monolayer, while the terminal group, in this case, m-PEG8, dictates the surface properties.

The primary advantages of using phosphonic acid-based SAMs over other systems like silanes or thiols include their high hydrolytic stability under physiological conditions and the simplicity of their formation process.[2]

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively published, its properties can be inferred from its constituent parts.

| Property | Description |

| Molecular Formula | C₂₇H₅₇O₁₁P |

| Molecular Weight | 588.71 g/mol |

| Headgroup | Phosphonic Acid (-PO(OH)₂) |

| Spacer | Decyl Chain (-(CH₂)₁₀-) |

| Terminal Group | Methoxy-PEG8 (-(OCH₂CH₂)₈-OCH₃) |

The phosphonic acid headgroup provides a strong anchor to metal oxide surfaces. The C10 alkyl spacer promotes van der Waals interactions between adjacent molecules, leading to a well-ordered monolayer. The terminal PEG chain is highly hydrophilic and flexible, creating a "brush-like" layer that sterically hinders the adsorption of proteins and other biomolecules.[5]

Experimental Protocols

The following sections detail the methodologies for the formation and characterization of this compound monolayers. These protocols are adapted from established procedures for similar alkylphosphonic acids.

Substrate Preparation

The quality of the self-assembled monolayer is highly dependent on the cleanliness and hydroxylation of the substrate surface. A typical protocol for preparing a titanium surface is as follows:

-

Sonication: Sonicate the titanium substrates in a sequence of solvents: acetone, ethanol, and deionized water (15 minutes each) to remove organic contaminants.

-

Drying: Dry the substrates under a stream of high-purity nitrogen gas.

-

Oxide Layer Formation and Hydroxylation: Store the cleaned substrates at an elevated temperature (e.g., 160°C) in air to ensure a uniform, hydroxylated titanium dioxide surface layer.[6][7] Alternatively, UV/Ozone treatment can be used to clean and activate the surface.[8]

Monolayer Formation

The "Tethering by Aggregation and Growth" (T-BAG) method is a simple and effective technique for forming high-quality phosphonic acid SAMs.[2]

-

Solution Preparation: Prepare a dilute solution (e.g., 1 mM) of this compound in a suitable solvent like tetrahydrofuran (THF) or ethanol.

-

Immersion/Deposition: Immerse the prepared substrates in the phosphonic acid solution. Alternatively, the solution can be aerosol sprayed onto the substrate.[6][7]

-

Solvent Evaporation: Allow the solvent to evaporate at room temperature.

-

Annealing: Heat the coated substrates in an oven (e.g., 120-140°C) for an extended period (e.g., 18-48 hours) to promote the formation of strong covalent bonds between the phosphonic acid headgroup and the substrate.[1][6]

-

Rinsing: After annealing, rinse the substrates thoroughly with the solvent used for deposition to remove any physisorbed molecules, followed by a final rinse with deionized water.

-

Drying: Dry the substrates under a stream of nitrogen.

Characterization Techniques and Expected Results

Contact Angle Goniometry

Contact angle measurements are a simple and effective way to confirm the formation and hydrophilicity of the monolayer.

-

Protocol: A sessile drop of deionized water is placed on the surface, and the angle between the liquid-vapor interface and the solid surface is measured.

-

Expected Results: An uncoated, hydroxylated titanium dioxide surface will be hydrophilic, with a low contact angle. After the formation of a well-ordered this compound monolayer, the surface is expected to remain hydrophilic due to the PEG chains, with a static water contact angle typically in the range of 30-50 degrees. This is a key indicator of the presence of the PEGylated surface.

| Surface | Expected Static Water Contact Angle (°) |

| Uncoated, Hydroxylated TiO₂ | < 20 |

| Alkylphosphonic Acid (e.g., ODPA) SAM | > 100[9] |

| This compound SAM | 30 - 50 |

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical bonding states of the monolayer.

-

Protocol: The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured to determine their binding energy, which is characteristic of a specific element and its chemical environment.[1]

-

Expected Results:

-

Survey Scan: The appearance of a Phosphorus (P 2p or P 2s) peak and an increased Carbon (C 1s) signal, along with a decrease in the substrate signals (e.g., Ti 2p), confirms the presence of the organic monolayer.[2]

-

High-Resolution Scans:

-

P 2p: The binding energy of the P 2p peak can provide information about the bonding of the phosphonic acid to the surface (e.g., P-O-Ti bonds).[2]

-

C 1s: The C 1s spectrum can be deconvoluted to show components corresponding to the alkyl chain (C-C), and the ether linkages of the PEG chain (C-O).

-

O 1s: The O 1s spectrum will show contributions from the substrate oxide, the P=O and P-O-C/P-O-Ti bonds of the phosphonate headgroup, and the C-O bonds of the PEG chain.[10]

-

-

| Element | Core Level | Expected Binding Energy (eV) | Interpretation |

| Phosphorus | P 2p | ~133-134 | Confirms presence of phosphonate |

| Carbon | C 1s | ~285.0 | Alkyl chain (C-C, C-H) |

| ~286.5 | PEG chain (C-O) | ||

| Oxygen | O 1s | ~530-531 | Substrate Oxide (e.g., TiO₂) |

| ~531-532 | P-O-Substrate, P=O | ||

| ~532-533 | C-O (PEG) |

Atomic Force Microscopy (AFM)

AFM is used to visualize the surface topography of the monolayer at the nanoscale.

-

Protocol: A sharp tip mounted on a cantilever is scanned across the surface. The deflection of the cantilever is measured to create a topographical image. Tapping mode is often used to minimize damage to the soft organic layer.[7][11]

-

Expected Results: A successful monolayer formation should result in a smooth, uniform surface. The roughness of the surface should be on the order of a few nanometers. "Nanoshaving" or "nanografting" experiments, where a small area of the monolayer is removed with the AFM tip, can be used to measure the thickness of the monolayer, which is expected to be consistent with the length of the this compound molecule.[11]

Ellipsometry

Ellipsometry is a non-destructive optical technique for determining the thickness and refractive index of thin films.

-

Protocol: The change in polarization of a light beam upon reflection from the sample surface is measured. This change is related to the thickness and optical properties of the film.[12][13]

-

Expected Results: For a well-formed monolayer of a PEGylated phosphonic acid, the thickness is expected to be in the range of 3-5 nm, depending on the tilt angle of the molecules with respect to the surface normal.

Applications in Drug Development

The unique properties of this compound monolayers make them highly suitable for a range of applications in drug development and biomaterials.

Non-Fouling Surfaces for Biomedical Implants

A major challenge with biomedical implants is the non-specific adsorption of proteins, which can lead to an inflammatory response and rejection of the implant. The dense layer of PEG chains on the surface of the monolayer creates a "stealth" coating that resists protein adsorption, improving the biocompatibility of the implant.[14][15]

Drug Delivery Nanoparticles

Coating nanoparticles with this compound can improve their performance as drug delivery vehicles. The phosphonic acid headgroup provides a stable anchor to metal oxide nanoparticles (e.g., iron oxide nanoparticles for MRI contrast agents or targeted drug delivery). The PEG layer provides several advantages:

-

Increased Circulation Time: The "stealth" effect of the PEG layer helps the nanoparticles evade clearance by the immune system, leading to a longer circulation half-life.[5]

-

Improved Stability: The hydrophilic PEG chains prevent aggregation of the nanoparticles in biological fluids.

-

Targeted Delivery: The terminal methoxy group can be replaced with a functional group that allows for the conjugation of targeting ligands (e.g., antibodies, peptides) to direct the nanoparticles to specific cells or tissues.

Conclusion

Self-assembled monolayers of this compound offer a robust and versatile platform for the surface modification of metal oxides. The strong anchoring of the phosphonic acid headgroup, combined with the protein-repellent properties of the PEG chain, makes these monolayers highly attractive for applications in drug development, from creating biocompatible implant surfaces to engineering advanced nanoparticle-based drug delivery systems. The experimental protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and scientists working in this exciting field.

References

- 1. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. princeton.edu [princeton.edu]

- 8. Self-assembled monolayers of alkylphosphonic acid on GaN substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. yoda.csem.ch [yoda.csem.ch]

- 10. mdpi.com [mdpi.com]

- 11. Atomic force microscopy (AFM)-based nanografting for the study of self-assembled monolayer formation of organophosphonic acids on Al2O3 single-crystal surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ias.ac.in [ias.ac.in]

- 13. Investigating organic multilayers by spectroscopic ellipsometry: specific and non-specific interactions of polyhistidine with NTA self-assembled monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organic-Inorganic Biocompatible Coatings for Temporary and Permanent Metal Implants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. experts.umn.edu [experts.umn.edu]

Surface Energy Modification with m-PEG8-C10-phosphonic acid: An In-depth Technical Guide

Disclaimer: Direct experimental data for m-PEG8-C10-phosphonic acid is not extensively available in the public domain. This guide synthesizes information from studies on analogous molecules, including various alkyl-phosphonic acids and PEG-functionalized surfaces, to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction

Surface energy is a critical parameter in biomaterial science, influencing protein adsorption, cell adhesion, and the overall biocompatibility of an implant or drug delivery system. Modification of material surfaces with self-assembled monolayers (SAMs) is a powerful technique to precisely control these interactions. This compound is a bifunctional molecule designed for surface modification, featuring a phosphonic acid headgroup for robust anchoring to metal oxide surfaces and a hydrophilic polyethylene glycol (PEG) tail to modulate surface energy and resist non-specific protein adsorption. The C10 alkyl spacer provides a hydrophobic segment that can influence the packing and orientation of the monolayer. This guide provides a detailed overview of the anticipated surface properties, experimental protocols for surface modification and characterization, and the expected biological response to surfaces modified with this compound, based on data from analogous systems.

Core Concepts: Surface Modification with Phosphonic Acids

Phosphonic acids are increasingly utilized for the surface modification of metal oxides due to the formation of strong, hydrolytically stable P-O-metal bonds.[1][2] The self-assembly process involves the reaction of the phosphonic acid headgroup with hydroxyl groups on the metal oxide surface, leading to the formation of a dense, organized monolayer.[1]

Key Substrates:

-

Titanium and its alloys (e.g., Ti-6Al-4V)[2]

-

Silicon oxide (SiO2)[1]

-

Indium Tin Oxide (ITO)

-

Aluminum oxide (Al2O3)

-

Zirconium oxide (ZrO2)

Data Presentation: Properties of Analogous Modified Surfaces

The following tables summarize quantitative data from studies on surfaces modified with molecules structurally similar to this compound. This data provides an expected range of values for surfaces modified with the target molecule.

Table 1: Water Contact Angle and Surface Free Energy (SFE) of Modified Surfaces

| Surface Modifier | Substrate | Water Contact Angle (°) | Surface Free Energy (mJ/m²) | Reference |

| Perfluorodecylphosphonic acid (PFDPA) | Ti-6Al-4V | ~110 | 9.6 ± 0.3 | [2] |

| Octadecylphosphonic acid (ODPA) | Silicon Oxide | ~110 | - | [1] |

| PEGylated surfaces | Various | 20 - 80 | - | [3][4][5] |

| Unmodified Ti-6Al-4V | Ti-6Al-4V | ~70 | 47 ± 2 | [2] |

Note: The water contact angle for an this compound modified surface is expected to be in the hydrophilic to moderately hydrophilic range, influenced by the PEG chain.

Table 2: Protein Adsorption on Modified Surfaces

| Surface Modification | Protein | Adsorbed Amount (ng/cm²) | Method | Reference |

| PEGylated surfaces | BSA | Significantly reduced | Quartz Crystal Microbalance (QCM) | [6] |

| PEGylated surfaces | Fibrinogen | Significantly reduced | Quartz Crystal Microbalance (QCM) | [6] |

| Amine and Octyl-terminated SAMs | BSA & Fibrinogen | Variable, dependent on surface chemistry | Quartz Crystal Microbalance (QCM) | [7] |

| Polycarbonate Urethanes with Phosphocholine | BSA | Decreased with increasing phosphocholine content | Micro-BCA Protein Assay | [8] |

| Polycarbonate Urethanes with Phosphocholine | Fibrinogen | Decreased with increasing phosphocholine content | Micro-BCA Protein Assay | [8] |

Note: The PEG8 moiety in this compound is expected to significantly reduce the adsorption of proteins like BSA and fibrinogen.

Table 3: Osteoblast Adhesion on Functionalized Titanium Surfaces

| Surface Functionalization | Cell Type | Adhesion/Proliferation Outcome | Reference |

| Collagen-immobilized | Fibroblasts and Osteoblasts | Enhanced adhesion and proliferation | [9] |

| RGD-grafted | Human Osteoblasts | Enhanced adhesion | [10] |

| Nanohydroxyapatite coating | Pre-osteoblasts and Osteoblasts | Increased adhesion, proliferation, and differentiation | [11] |

| Silk sericin-immobilized | Osteoblasts | Promoted adhesion, proliferation, and alkaline phosphatase activity | [12] |

| Vinyl phosphonic acid-containing hydrogels | Osteoblast-like MG-63 and Saos-2 | Significantly improved adhesion and growth | [13] |

Note: While the PEG chain of this compound is primarily protein-repellent, the overall effect on specific cell adhesion would likely depend on the interplay between reduced non-specific protein adsorption and the potential for specific cell interactions, which could be engineered by co-immobilization of bioactive molecules.

Experimental Protocols

Detailed methodologies for the key experiments involved in the surface modification and characterization process are provided below.

Formation of Self-Assembled Monolayers (SAMs)

This protocol is based on the "Tethering by Aggregation and Growth" (T-BAG) method, which has been shown to form dense and stable phosphonic acid SAMs.[1]

Materials:

-

Substrate (e.g., Titanium or Silicon wafer)

-

This compound

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethanol)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

-

Deionized (DI) water

-

Nitrogen gas stream

-

Oven

Procedure:

-

Substrate Cleaning:

-

Sonnicate the substrate in a series of solvents (e.g., acetone, ethanol, DI water) for 15 minutes each.

-

Dry the substrate under a stream of nitrogen.

-

For silicon-based substrates, perform a Piranha clean by immersing the substrate in the solution for 15-30 minutes to create a uniform oxide layer with hydroxyl groups. For titanium, an acid or plasma treatment can be used.

-

Thoroughly rinse the substrate with DI water and dry with nitrogen.

-

-

SAM Deposition (T-BAG Method):

-

Prepare a dilute solution of this compound (e.g., 1 mM) in an anhydrous solvent.

-

Immerse the cleaned and dried substrate in the phosphonic acid solution.

-

Allow the solvent to evaporate slowly at room temperature, which facilitates the aggregation and deposition of the molecules onto the surface.[14]

-

-

Thermal Annealing:

-

Rinsing:

-

After cooling, rinse the substrate with the solvent used for deposition to remove any physisorbed molecules.

-

Sonnicate briefly in the solvent if necessary.

-

Dry the final modified substrate under a stream of nitrogen.

-

Surface Characterization

XPS is used to determine the elemental composition of the surface and confirm the presence of the phosphonic acid monolayer.

Instrumentation:

-

X-ray photoelectron spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.

Procedure:

-

Mount the modified substrate on the sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Acquire a survey spectrum to identify all elements present on the surface.

-

Acquire high-resolution spectra for the elements of interest: C 1s, O 1s, P 2p, and the substrate-specific peaks (e.g., Ti 2p or Si 2p).

-

Data Analysis:

-

The presence of a P 2p peak (typically around 133-134 eV) confirms the presence of the phosphonic acid.[1]

-

The high-resolution C 1s spectrum can be deconvoluted to identify different carbon environments (C-C/C-H, C-O from PEG, and potentially C-P).

-

The attenuation of the substrate signal (e.g., Ti 2p or Si 2p) after modification can be used to estimate the thickness of the monolayer.

-

This technique measures the water contact angle to assess the surface hydrophilicity and calculate the surface free energy.[16]

Instrumentation:

-

Contact angle goniometer with a high-resolution camera and a precision liquid dispensing system.[17]

Procedure:

-

Place the modified substrate on the sample stage of the goniometer.

-

Dispense a small droplet of high-purity water (typically 2-5 µL) onto the surface.[18]

-

Capture an image of the droplet at the solid-liquid-vapor interface.

-

Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

-

Perform measurements at multiple locations on the surface to ensure homogeneity.

-

To calculate surface free energy, repeat the measurement with a non-polar liquid (e.g., diiodomethane).[16]

Biological Interaction Assays

QCM can be used to quantify the mass of adsorbed proteins in real-time.

Materials:

-

QCM instrument with sensor crystals coated with a relevant metal oxide (e.g., TiO2).

-

Phosphate-buffered saline (PBS).

-

Protein solutions (e.g., Bovine Serum Albumin (BSA) and Fibrinogen in PBS).

Procedure:

-

Functionalize the QCM sensor crystal with this compound using the protocol described in section 4.1.

-

Mount the functionalized crystal in the QCM flow cell.

-

Establish a stable baseline by flowing PBS over the surface.

-

Introduce the protein solution into the flow cell and monitor the change in frequency and dissipation.

-

After the adsorption has reached equilibrium, switch back to flowing PBS to remove any loosely bound protein.

-

The change in frequency can be related to the adsorbed mass using the Sauerbrey equation.

This assay evaluates the attachment and growth of relevant cell types on the modified surface.

Materials:

-

Modified and control substrates sterilized (e.g., by UV irradiation or ethanol washing).

-

Cell culture medium (e.g., DMEM).

-

Osteoblast cell line (e.g., MG-63 or Saos-2).[13]

-

Fluorescent dyes for cell viability and imaging (e.g., Calcein AM and Ethidium homodimer-1).

-

Fluorescence microscope.

Procedure:

-

Place the sterile substrates in a multi-well cell culture plate.

-

Seed the osteoblast cells onto the substrates at a known density.

-

Incubate the cells under standard cell culture conditions (37°C, 5% CO2).

-

At specific time points (e.g., 4, 24, 72 hours), wash the substrates gently with PBS to remove non-adherent cells.

-

Adhesion Assessment: Stain the adherent cells with fluorescent dyes and visualize using a fluorescence microscope. The number of adherent cells can be quantified by image analysis.

-

Proliferation Assessment: At later time points, cell proliferation can be assessed using assays such as the MTT or AlamarBlue assay.

Mandatory Visualizations

Experimental Workflow for Surface Modification and Characterization

Caption: Experimental workflow for surface modification and characterization.

Logical Relationship of Surface Properties and Biological Response

Caption: Influence of surface modification on biological response.

References

- 1. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Control over wettability of polyethylene glycol surfaces using capillary lithography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Human osteoblast-like cell adhesion on titanium substrates covalently functionalized with synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Silk-functionalized titanium surfaces for enhancing osteoblast functions and reducing bacterial adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Improved cell adhesion and proliferation on synthetic phosphonic acid-containing hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. princeton.edu [princeton.edu]

- 15. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Surface Testing of Dental Biomaterials—Determination of Contact Angle and Surface Free Energy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jikangroup.com [jikangroup.com]

- 18. mdpi.com [mdpi.com]

Hydrophilic properties of m-PEG8-C10-phosphonic acid coatings

An In-depth Technical Guide to the Hydrophilic and Anti-Fouling Properties of m-PEG8-C10-Phosphonic Acid Coatings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification plays a pivotal role in the development of advanced materials for biomedical and pharmaceutical applications. The ability to control surface properties, such as wettability and biocompatibility, is critical for devices like implants, biosensors, and drug delivery systems. An ideal surface coating for many biological applications should resist non-specific protein adsorption, a phenomenon known as bio-fouling, which can trigger adverse biological responses and impede device function.[1]

Poly(ethylene glycol) (PEG) has been extensively utilized to create surfaces that resist protein adsorption.[1][2] The this compound molecule is a bifunctional linker designed for robust surface modification. It comprises three key components:

-

A methoxy-terminated PEG chain (m-PEG8) : This highly hydrophilic polymer chain extends into the aqueous environment, creating a hydration layer that sterically hinders the approach and adsorption of proteins.[3][4]

-

A C10 alkyl spacer : This hydrocarbon chain provides a defined length and contributes to the formation of a densely packed monolayer.

-

A phosphonic acid headgroup : This group serves as a strong anchor, forming stable covalent bonds with a wide range of metal oxide surfaces, such as titanium oxide (TiO₂), aluminum oxide (Al₂O₃), and zirconium oxide (ZrO₂).[5][6][7]

This technical guide provides a comprehensive overview of the hydrophilic properties of self-assembled monolayers (SAMs) formed by this compound, detailing the underlying mechanisms, experimental characterization protocols, and expected performance data.

Mechanism of Self-Assembled Monolayer (SAM) Formation

The formation of a stable and dense coating is predicated on the strong interaction between the phosphonic acid headgroup and the metal oxide surface. This process, known as self-assembly, occurs spontaneously when a substrate is exposed to a solution containing the phosphonic acid molecules.

The mechanism involves a condensation reaction between the phosphonic acid's hydroxyl groups and the hydroxyl groups present on the hydrated metal oxide surface.[5] This results in the formation of strong, covalent M-O-P bonds (where M is the metal), anchoring the molecules to the substrate. The long PEG-alkyl chains then orient themselves away from the surface, creating a dense, brush-like layer.

Caption: Mechanism of this compound self-assembly on a metal oxide surface.

Quantitative Data on Surface Properties

The hydrophilic and anti-fouling characteristics of a surface can be quantified through various analytical techniques. The following table summarizes representative data expected for surfaces coated with PEG-phosphonic acid SAMs, based on studies of similar molecules.

| Parameter | Test Method | Expected Value Range | Significance |

| Static Water Contact Angle | Goniometry | 20° - 40° | Indicates a highly hydrophilic surface, promoting wettability. |

| Advancing Water Contact Angle | Goniometry | 30° - 50° | Characterizes the wettability of the surface as it is being hydrated. |

| Contact Angle Hysteresis | Goniometry | < 20° | Low hysteresis suggests a chemically homogeneous and smooth surface.[8] |

| Adsorbed Protein Mass (e.g., Fibrinogen) | QCM-D | < 10 ng/cm² | Demonstrates strong resistance to non-specific protein adsorption.[9][10] |

| SAM Thickness | Ellipsometry | 5 - 8 nm | Confirms the formation of a monolayer with extended PEG chains. |

Note: Actual values can vary depending on the substrate, solution concentration, immersion time, and rinsing protocol.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for creating high-quality, reproducible coatings.

Protocol for SAM Formation

-

Substrate Preparation :

-

Clean the metal oxide substrate (e.g., Titanium, Aluminum) by sonication in a series of solvents such as acetone and ethanol to remove organic contaminants.[6]

-

Rinse thoroughly with deionized water and dry under a stream of inert gas (e.g., Nitrogen or Argon).[5]

-

Immediately before coating, treat the substrate with UV/Ozone or an oxygen plasma cleaner for 15-20 minutes to create a fresh, hydroxylated surface.[11]

-

-

Solution Preparation :

-

Prepare a solution of this compound in a high-purity solvent, such as ethanol or isopropanol, at a concentration of 1-2 mM.[11]

-

-

Immersion and Incubation :

-

Rinsing and Drying :

-

Gently remove the substrates from the solution.

-

Rinse thoroughly with fresh solvent (the same used for the solution) to remove any non-covalently bound (physisorbed) molecules.[5]

-

Dry the coated substrates under a stream of inert gas.

-

Protocol for Surface Characterization

The quality and properties of the SAM are assessed using surface-sensitive techniques.

Caption: Experimental workflow for coating formation and characterization.

-

Contact Angle Goniometry : This technique measures the angle a droplet of liquid (typically purified water) makes with the surface. A low contact angle indicates high hydrophilicity.[13]

-

X-ray Photoelectron Spectroscopy (XPS) : XPS is used to confirm the chemical composition of the surface. It can verify the presence of phosphorus from the phosphonic acid anchor and changes in the underlying substrate signal, confirming monolayer formation.[11][12]

-

Quartz Crystal Microbalance with Dissipation (QCM-D) : QCM-D is a highly sensitive mass-sensing technique that monitors frequency and dissipation changes of a quartz crystal sensor. It is used to study the adsorption of proteins in real-time, providing quantitative data on the anti-fouling effectiveness of the coating.[9][10]

Mechanism of Protein Resistance

The primary function of the this compound coating is to prevent the non-specific adsorption of proteins. This is achieved through a mechanism of steric repulsion.

The hydrophilic PEG chains are highly flexible and hydrated, forming a dynamic, brush-like barrier at the surface-water interface. When a protein approaches this layer, two main entropic penalties occur:

-

Volume Exclusion : The protein is physically blocked from reaching the underlying substrate by the PEG chains.

-

Chain Compression : For a protein to adsorb, it must compress the PEG chains, which is entropically unfavorable as it reduces the conformational freedom of the polymer.

This creates an effective energy barrier that repels proteins, keeping the surface clean and preserving its intended function in a biological environment.[1][14]

Caption: Steric repulsion of a protein by the hydrated PEG layer.

Conclusion

Coatings derived from this compound offer a robust and effective solution for imparting hydrophilic and anti-fouling properties to metal oxide surfaces. The strong phosphonate anchor ensures coating stability, while the hydrated PEG chains provide an effective barrier against non-specific protein adsorption. Through well-defined fabrication protocols and rigorous characterization, these surfaces can be reliably engineered for demanding applications in drug development, diagnostics, and medical device technology, ultimately improving biocompatibility and performance.

References

- 1. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the Adsorption of Peptides and Proteins onto PEGylated Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of PEGylation on the Adsorption and Binding Strength of Plasma Proteins to Nanoparticle Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Impact of Serum Protein Adsorption on PEGylated NT3–BDNF Nanoparticles—Distribution, Protein Release, and Cytotoxicity in a Human Retinal Pigmented Epithelial Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Self-assembled Monolayer Films of Phosphonates for Bonding RGD to Titanium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. yoda.csem.ch [yoda.csem.ch]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. mdmf.hkust.edu.hk [mdmf.hkust.edu.hk]

- 14. Proteins Adsorbing onto Surface-Modified Nanoparticles: Effect of Surface Curvature, pH, and the Interplay of Polymers and Proteins Acid–Base Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biocompatibility of m-PEG8-C10-Phosphonic Acid Functionalized Surfaces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biocompatibility of surfaces functionalized with m-PEG8-C10-phosphonic acid. This molecule is designed to create bio-inert, protein-resistant surfaces on a variety of metal oxide substrates, a critical requirement for medical implants, biosensors, and drug delivery systems. By forming a stable self-assembled monolayer (SAM), it leverages the strong anchoring properties of a phosphonic acid group and the protein-repellent nature of polyethylene glycol (PEG).

Introduction: Molecular Architecture and Mechanism of Action

The this compound molecule is a heterobifunctional linker comprised of three key components, each serving a distinct purpose in establishing a biocompatible interface:

-

Phosphonic Acid Head Group: This group acts as a robust anchor, forming strong, hydrolytically stable covalent bonds (M-O-P) with metal oxide surfaces such as titanium oxide (TiO₂), zirconium oxide (ZrO₂), aluminum oxide (Al₂O₃), and stainless steel[1][2][3][4]. This interaction is the foundation of the self-assembled monolayer[1][2].

-

C10 Alkyl Chain: The ten-carbon chain serves as a spacer and promotes the formation of a densely packed, ordered monolayer through van der Waals interactions between adjacent molecules. This ordering is crucial for creating a uniform and defect-free surface coating.

-

Methoxy-PEG8 (m-PEG8) Tail Group: The terminal chain of eight ethylene glycol units extends into the aqueous environment. This hydrophilic, flexible chain creates a steric barrier that physically prevents proteins and cells from approaching the surface. The mechanism, known as steric repulsion, is based on the unfavorable entropy change that occurs when the highly hydrated and mobile PEG chains are compressed by an adsorbing protein[5]. This effectively minimizes nonspecific protein adsorption, the initial event that often triggers foreign body response and biofouling[5][6].

The combination of these components results in a highly stable and effective bio-inert surface.

Quantitative Biocompatibility Data

While direct quantitative data for the exact this compound molecule is not extensively published, the performance can be reliably inferred from studies on analogous systems utilizing PEG-phosphonic acid/phosphate coatings. These studies consistently demonstrate a dramatic reduction in protein adsorption and subsequent cell adhesion.

Protein Adsorption Resistance

Surfaces functionalized with PEG-phosphonate monolayers exhibit excellent resistance to a wide range of proteins. The density of the PEG chains on the surface is a critical factor; higher grafting density leads to greater protein repulsion[5].

| Substrate | Functionalization Molecule/Polymer | Protein Tested | Adsorption Reduction | Measurement Technique | Reference |

| Stainless Steel | Poly(PEGMA-co-MEP) (PEG-Phosphate copolymer) | Fibrinogen, BSA, Lysozyme, Skim Milk | ~100% | Quartz Crystal Microbalance with Dissipation (QCM-D) | [3] |

| Iron Oxide | PEG copolymers with phosphonic acid linkers | Plasma Proteins | "Excellent protein resistance" | QCM-D | [6][7] |

| Niobium Oxide | Poly(L-lysine)-g-poly(ethylene glycol) (PLL-g-PEG) | Myoglobin, Albumin, Fibrinogen | Adsorption decreased with increasing PEG density | X-ray Photoelectron Spectroscopy (XPS) | [5] |

| Silicon | Self-assembled PEG film | Albumin, Fibrinogen, IgG | "Effective depression of plasma protein adsorption" | Ellipsometry | [8] |

Table 1: Summary of quantitative and qualitative protein adsorption data on various PEG-functionalized surfaces.

Cell Adhesion Inhibition

The prevention of protein adsorption directly translates to a reduction in cell adhesion, as most cells require a layer of adsorbed proteins (like fibronectin) to attach and spread.

| Substrate | Functionalization Molecule/Polymer | Cell Type | Outcome | Reference |

| Silicon | Self-assembled PEG film | Human Fibroblasts, HeLa Cells | Effective depression of cell attachment and proliferation | [8] |

| Silica Plates | PEG 1500, PEG 6000 | Human Fibroblasts | Reduced initial cell adhesion and spreading | [9] |

| Polyvinyl Alcohol | α,ω-bisphosphonic acid | Primary Chondrocytes | Promoted cell adhesion (Note: This was the desired outcome for this specific non-PEGylated molecule) | [10] |

Table 2: Summary of cell adhesion results on surfaces modified with PEG and phosphonic acids.

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the functionalization of a metal oxide surface (e.g., Titanium) with a PEG-phosphonic acid linker and its subsequent characterization.

Protocol for Surface Functionalization

This protocol is based on the widely used "T-BAG" (Tethering by Aggregation and Growth) method, which is effective for forming dense phosphonic acid SAMs[11][12].

-

Substrate Preparation:

-

Polish the titanium substrate to a mirror finish using appropriate polishing pads and diamond suspensions.

-

Sonically clean the substrate sequentially in a series of solvents (e.g., acetone, isopropanol, and deionized water) for 15 minutes each to remove organic contaminants and debris[13].

-

Dry the substrate under a stream of high-purity nitrogen or argon gas.

-

-

Preparation of Functionalization Solution:

-

Prepare a 1 mM solution of this compound in a suitable solvent like tetrahydrofuran (THF) or ethanol[13].

-

Sonicate the solution for 5-10 minutes to ensure complete dissolution and prevent aggregation.

-

-

Self-Assembled Monolayer (SAM) Formation:

-

Immerse the cleaned and dried titanium substrate into the phosphonic acid solution in a sealed container to prevent solvent evaporation and contamination.

-

Allow the self-assembly process to proceed for 24-48 hours at room temperature[11][13].

-

After immersion, remove the substrate from the solution and rinse it thoroughly with fresh solvent (THF or ethanol) to remove any non-covalently bound (physisorbed) molecules[11].

-

Dry the functionalized substrate again under a stream of nitrogen or argon.

-

Optional Enhancement: For increased stability, a zirconium ion-mediated approach can be used where the titanium surface is first treated with an aqueous solution of zirconium oxychloride before phosphonate deposition[1][2].

-

Protocol for Surface Characterization

-

Contact Angle Goniometry:

-

Purpose: To confirm the change in surface wettability, indicating successful monolayer formation.

-

Method: Place a droplet (typically 1-5 µL) of deionized water on the surface. An optical goniometer is used to measure the static contact angle between the droplet and the surface. An increase in hydrophilicity (lower contact angle) is expected after PEGylation compared to a bare or alkyl-chain-terminated surface.

-

-

X-ray Photoelectron Spectroscopy (XPS):

-

Purpose: To determine the elemental composition of the surface and confirm the presence of the phosphonate monolayer.

-

Method: Irradiate the surface with X-rays in an ultra-high vacuum chamber. Analyze the kinetic energy of emitted photoelectrons.

-

Expected Signatures: Look for the appearance of P 2p and C 1s peaks corresponding to the phosphonic acid and the PEG/alkyl chains, respectively. A high-resolution scan of the O 1s peak can help distinguish between the metal oxide (e.g., Ti-O) and the phosphonate group (P-O)[4]. The attenuation of the substrate signal (e.g., Ti 2p) indicates the presence of an overlayer[5].

-

-

Protein Adsorption Assay (using QCM-D or XPS):

-

Purpose: To quantify the protein-repellent properties of the functionalized surface.

-

Method (QCM-D): Mount the functionalized substrate (as a QCM-D sensor crystal) in the instrument. Establish a stable baseline with a buffer solution (e.g., PBS). Introduce a protein solution (e.g., 1 mg/mL fibrinogen in PBS) and monitor the changes in frequency (Δf) and dissipation (ΔD). A minimal change in frequency indicates low protein adsorption[7].

-

Method (XPS): Incubate the surface in a protein solution for a set time (e.g., 1 hour). Rinse with buffer and deionized water, then dry. Analyze the surface with XPS. The amount of adsorbed protein can be quantified by the intensity of the Nitrogen 1s (N 1s) peak, which is unique to proteins and absent from the functionalizing molecule[5][14].

-

Mandatory Visualizations

Molecular Mechanism of Surface Functionalization

Caption: Molecular structure and its functional role in surface modification.

Experimental Workflow for Biocompatibility Assessment

Caption: Workflow for surface functionalization and biocompatibility testing.

Signaling Pathway: Inhibition of Foreign Body Response

Caption: How PEG-functionalization prevents the foreign body response cascade.

References

- 1. Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Proteins and cells on PEG immobilized silicon surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparation of PEG-coated surfaces and a study for their interaction with living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Self-Assembled Monolayers of Phosphonates Promote Primary Chondrocyte Adhesion to Silicon Dioxide and Polyvinyl Alcohol Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphonic acid monolayers for binding of bioactive molecules to titanium surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. marshall.edu [marshall.edu]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Formation of m-PEG8-C10-phosphonic acid Self-Assembled Monolayers on Titania

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the formation of self-assembled monolayers (SAMs) of m-PEG8-C10-phosphonic acid on titania (TiO₂) surfaces. The inclusion of a polyethylene glycol (PEG) spacer is primarily aimed at rendering the surface resistant to non-specific protein adsorption, a critical requirement in many biomedical and drug delivery applications. This protocol details substrate preparation, solution formulation, and immersion procedures for consistent and high-quality SAM formation. Additionally, it outlines standard characterization techniques and presents expected quantitative data for film verification.

Introduction

The surface modification of titanium and its native oxide, titania, is of paramount importance in the development of advanced biomedical implants, biosensors, and drug delivery systems. Phosphonic acids exhibit a strong and stable interaction with metal oxide surfaces, forming well-ordered self-assembled monolayers. The this compound molecule combines a robust phosphonic acid anchoring group with a flexible, hydrophilic PEG chain, which has been widely shown to reduce biofouling. This application note provides a generalized, step-by-step protocol for the formation of these bio-inert surfaces.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific titania substrate (e.g., crystal structure, roughness) and the desired SAM quality.

Materials

-

This compound

-

Titania-coated substrates (e.g., silicon wafers, glass slides, or bulk titanium)

-

Anhydrous ethanol (or isopropanol)

-

Deionized (DI) water (18.2 MΩ·cm)

-

Acetone (reagent grade)

-

Nitrogen gas (high purity)

-

Glassware for solution preparation and substrate immersion

Substrate Preparation (Titania Surface Cleaning)

Proper cleaning of the titania surface is crucial for the formation of a uniform and well-ordered SAM.

-

Sonication: Sequentially sonicate the titania substrates in acetone, followed by anhydrous ethanol, and finally in DI water. Each sonication step should be performed for 10-15 minutes.

-

Drying: After the final DI water sonication, thoroughly rinse the substrates with DI water and dry them under a stream of high-purity nitrogen gas.

-

Plasma or UV/Ozone Treatment (Recommended): To ensure the removal of any residual organic contaminants and to generate hydroxyl groups on the surface, treat the substrates with oxygen plasma or a UV/ozone cleaner for 5-10 minutes. This step enhances the reactivity of the surface towards phosphonic acid binding.

SAM Formation Solution Preparation

-

Prepare a 1 mM solution of this compound in anhydrous ethanol. For example, to prepare 10 mL of solution, dissolve the appropriate amount of the phosphonic acid in 10 mL of anhydrous ethanol.

-

Sonicate the solution for 5-10 minutes to ensure complete dissolution of the phosphonic acid.

Self-Assembled Monolayer Formation

-

Immersion: Immediately after surface preparation, immerse the clean and dry titania substrates into the freshly prepared 1 mM this compound solution. Ensure the entire surface to be coated is submerged.

-

Incubation: Allow the substrates to incubate in the solution for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

-

Rinsing: After incubation, carefully remove the substrates from the solution and rinse them thoroughly with fresh anhydrous ethanol to remove any non-covalently bound molecules.

-

Final Drying: Dry the coated substrates under a stream of high-purity nitrogen gas.

-

Annealing (Optional): For enhanced stability, the coated substrates can be annealed at 110-120°C for 10-15 minutes. This thermal treatment can promote the formation of covalent bonds between the phosphonate headgroup and the titania surface.[1]

Characterization of this compound SAMs

The quality of the formed SAM should be verified using appropriate surface analysis techniques. Below are the expected results.

Quantitative Data Summary

| Characterization Technique | Parameter | Expected Value |

| Contact Angle Goniometry | Static Water Contact Angle | 40° - 60° |

| Ellipsometry | Film Thickness | 2.5 - 4.0 nm |

| X-ray Photoelectron Spectroscopy (XPS) | P 2p Binding Energy | ~133.5 eV |

| High-Resolution O 1s | P-O-Ti (~531.5 eV), P=O (~532.5 eV), C-O-C (~532.8 eV) | |

| High-Resolution C 1s | C-C/C-H (~285.0 eV), C-O (~286.5 eV) |

Note: These are expected values and may vary depending on the specific experimental conditions and instrumentation.

Diagrams

Experimental Workflow